molecular formula C18H26N2O2 B11158555 N-tert-butyl-1-[(4-methylphenyl)carbonyl]piperidine-4-carboxamide

N-tert-butyl-1-[(4-methylphenyl)carbonyl]piperidine-4-carboxamide

Cat. No.: B11158555
M. Wt: 302.4 g/mol
InChI Key: QFUIBXRVEDYMOY-UHFFFAOYSA-N
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Description

N-tert-butyl-1-(4-methylbenzoyl)piperidine-4-carboxamide is a synthetic organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound consists of a piperidine ring substituted with a tert-butyl group, a methylbenzoyl group, and a carboxamide group, making it a versatile molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-(4-methylbenzoyl)piperidine-4-carboxamide typically involves the reaction of tert-butylamine with 4-methylbenzoyl chloride, followed by the introduction of a piperidine ring. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process is usually carried out under an inert atmosphere to prevent any unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of N-tert-butyl-1-(4-methylbenzoyl)piperidine-4-carboxamide is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-(4-methylbenzoyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-tert-butyl-1-(4-methylbenzoyl)piperidine-4-carboxamide is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of N-tert-butyl-1-(4-methylbenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate
  • N-(4-Methylbenzoyl)-4-benzylpiperidine

Uniqueness

N-tert-butyl-1-(4-methylbenzoyl)piperidine-4-carboxamide stands out due to its unique combination of functional groups, which provide it with distinct reactivity and stability. This makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

N-tert-butyl-1-(4-methylbenzoyl)piperidine-4-carboxamide

InChI

InChI=1S/C18H26N2O2/c1-13-5-7-15(8-6-13)17(22)20-11-9-14(10-12-20)16(21)19-18(2,3)4/h5-8,14H,9-12H2,1-4H3,(H,19,21)

InChI Key

QFUIBXRVEDYMOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC(C)(C)C

Origin of Product

United States

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